molecular formula C15H21ClN2O B1396011 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride CAS No. 1220034-96-7

3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride

Cat. No. B1396011
CAS RN: 1220034-96-7
M. Wt: 280.79 g/mol
InChI Key: KHVCCVDZOGFXTD-UHFFFAOYSA-N
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Description

3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride, commonly referred to as DHQP, is a synthetic compound that has been utilized in scientific research for a variety of applications. It is a derivative of quinolone, which is a heterocyclic compound with a five-membered ring structure that consists of two nitrogen atoms and three carbon atoms. DHQP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of thymidylate, an important component of DNA synthesis. DHQP has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of the drug, as well as its use as a tool to study the mechanism of action of DHFR.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques for compounds structurally similar to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride have been explored. For instance, Zheng Rui (2010) utilized piperidine-4-carboxylic acid and ethyl carbonochloridate to synthesize related compounds, emphasizing accessible starting materials and reasonable yield efficiency (Zheng Rui, 2010).

  • Chemical Structure and Analysis : Karkhut et al. (2014) synthesized and analyzed the structure of a compound closely related to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride. Their research provided insights into the conformational stability and electronic properties of such compounds (Karkhut et al., 2014).

  • Crystal Structure Analysis : The study of the crystal structure of related compounds, as conducted by Revathi et al. (2015), can provide valuable information on the molecular arrangement and potential applications of 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride (Revathi et al., 2015).

Biological and Pharmacological Research

  • Receptor Antagonism : Lavreysen et al. (2004) explored a compound with structural similarity, which acts as a selective mGlu1 receptor antagonist. This research highlights the potential for 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride to interact with specific neurological receptors (Lavreysen et al., 2004).

  • Potential in Aggression Modulation : A study by Navarro et al. (2008) indicated that a structurally similar compound could suppress aggression in male mice, suggesting possible applications of 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride in behavioral studies (Navarro et al., 2008).

Miscellaneous Applications

  • Fluorescence and Spectroscopic Properties : Al-Ansari (2016) investigated the fluorescence properties of compounds related to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride. Such studies are crucial for understanding the electronic and optical characteristics of these compounds (Al-Ansari, 2016).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(piperidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17;/h1-2,5,8,13,16H,3-4,6-7,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVCCVDZOGFXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Reactant of Route 2
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Reactant of Route 3
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Reactant of Route 4
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Reactant of Route 5
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Reactant of Route 6
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride

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